叔丁基氮-(2-羟丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

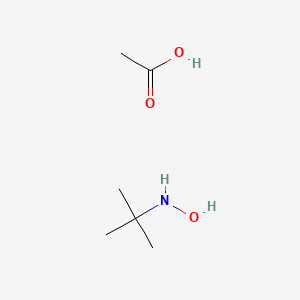

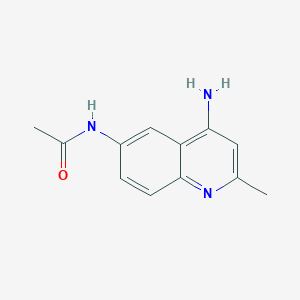

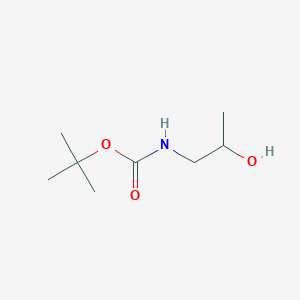

Tert-butyl N-(2-hydroxypropyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which itself is linked to a hydroxypropyl group. This structure makes it a versatile building block in organic synthesis, as seen in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .

Synthesis Analysis

The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate derivatives can involve various strategies. For instance, the enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been achieved using iodolactamization as a key step . Additionally, directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been performed at low temperatures to yield substituted products . These methods demonstrate the compound's amenability to chemical modifications, which is essential for its use in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of tert-butyl N-(2-hydroxypropyl)carbamate and its derivatives can be quite complex, as evidenced by the layered structures created from hydrogen bonds in the case of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates . These structures highlight the importance of intermolecular interactions in defining the solid-state architecture of such compounds.

Chemical Reactions Analysis

Tert-butyl N-(2-hydroxypropyl)carbamate undergoes various chemical reactions. For example, the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group . Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Furthermore, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon in reactions with different electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(2-hydroxypropyl)carbamate derivatives are influenced by their functional groups. For instance, the presence of a tert-butyl group can impart steric bulk, affecting reactivity and solubility. The carbamate group is a key functional handle that can be manipulated through various reactions, such as amination and protection/deprotection strategies . These properties are crucial for the compound's utility in the synthesis of complex organic molecules, such as natural product jaspine B10.

科学研究应用

N-Boc 保护胺的合成

叔丁基氮-(2-羟丙基)氨基甲酸酯: 用于合成 N-Boc 保护胺。 这是制备各种药物化合物的重要步骤,因为 Boc 基团 (叔丁氧羰基) 在合成过程中充当胺的保护基团,允许特定反应发生而不影响胺官能团 .

等压混合溶液的制备

在质谱分析中,特别是在单级轨道阱质谱分析中,叔丁基氮-(2-羟丙基)氨基甲酸酯 用于制备等压混合溶液。 这些溶液对于柱后注入实验至关重要,这有助于识别和量化复杂的蛋白质和肽混合物 .

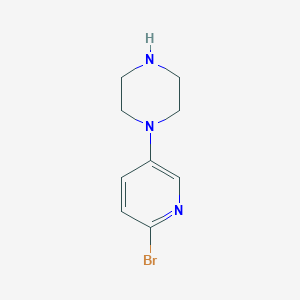

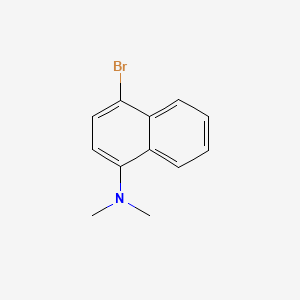

四取代吡咯的合成

该化合物是合成四取代吡咯的关键试剂,这些吡咯在 C-3 位被酯或酮基团官能化。 这些吡咯在药物化学中具有重要应用,因为它们存在于各种生物活性分子中 .

安全和危害

Tert-butyl N-(2-hydroxypropyl)carbamate is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin, eyes, and clothing, and to use personal protective equipment .

Relevant Papers

Several papers have been published on Tert-butyl N-(2-hydroxypropyl)carbamate. These papers discuss its synthesis , its use in chemical reactions , and its physical and chemical properties . Further details can be found in the referenced papers .

作用机制

Target of Action

Tert-butyl N-(2-hydroxypropyl)carbamate, also known as tert-Butyl (2-hydroxypropyl)carbamate, is a complex organic compound. Similar compounds are often used in the synthesis of other complex molecules, suggesting that its primary role may be as a building block in chemical reactions .

Mode of Action

It’s known that similar carbamate compounds can act as protecting groups in organic synthesis, particularly for amines . They can prevent unwanted reactions from occurring at the protected site while allowing reactions to occur at other sites on the molecule .

Biochemical Pathways

As a carbamate compound, it may be involved in reactions within organic synthesis processes .

Result of Action

As a carbamate compound, it may play a role in the synthesis of other complex molecules .

属性

IUPAC Name |

tert-butyl N-(2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432795 |

Source

|

| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95656-86-3 |

Source

|

| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-hydroxypropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)